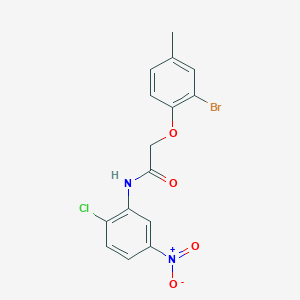![molecular formula C14H18N4O B6033573 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea, also known as EPM-2403, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the activity of the protein kinase CK2, which is involved in the regulation of numerous cellular processes, including cell proliferation and survival. Inhibition of CK2 by N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its specificity for CK2, which reduces the risk of off-target effects. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to have low toxicity in animal models. However, one limitation of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea. One area of interest is the development of more soluble analogs of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea that can be administered more easily in vivo. Another area of interest is the investigation of the potential of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in combination with other anticancer agents. Finally, further studies are needed to determine the long-term safety and efficacy of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea in animal models and in humans.
Synthesemethoden
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea involves a multi-step process that begins with the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-phenylurea in the presence of a base to form N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been the subject of numerous scientific studies due to its potential as an anticancer agent. Studies have shown that N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea inhibits the growth of cancer cells in vitro and in vivo. In addition, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18-11(2)12(10-16-18)9-15-14(19)17-13-7-5-4-6-8-13/h4-8,10H,3,9H2,1-2H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPNXAPEUNLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B6033499.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)